molecular formula C12H20Cl4N4O B1357176 3,3'-Diaminobenzidine tetrahydrochloride hydrate CAS No. 868272-85-9

3,3'-Diaminobenzidine tetrahydrochloride hydrate

Cat. No. B1357176
M. Wt: 378.1 g/mol
InChI Key: DXWSCXIZIHILNP-UHFFFAOYSA-N
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Description

3,3’-Diaminobenzidine tetrahydrochloride hydrate is a chromogen commonly used in immunohistochemistry and other staining techniques to visualize the presence of antigens or antibodies in biological samples . It is designed as an immunohistology stain to visualize peroxidase activity in cells .


Chemical Reactions Analysis

The interaction between 3,3’-Diaminobenzidine tetrahydrochloride hydrate and peroxidase leads to the formation of a visible insoluble product . It has been applied to measure glutamate decarboxylase activity in rat cerebellar sections and to detect horseradish peroxidase presence on cultured cell surfaces .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,3’-Diaminobenzidine tetrahydrochloride hydrate include its linear formula: C12H14N4 · 4HCl · xH2O, and its molecular weight: 360.11 (free base basis) . It is a solid at 20°C and is suitable for UV/Vis spectroscopy .

Scientific Research Applications

  • Immunohistochemical Staining Techniques

    • Application: It’s used as a chromogen for detecting the antigen-antibody complex .
    • Method: The compound reacts with peroxidase to form a visible insoluble product .
    • Results: This approach has been used to detect horseradish peroxidase presence on cultured cell surfaces .
  • Immunoblotting

    • Application: It’s commonly used for immunoblotting .
    • Method: Similar to immunohistochemical staining, it reacts with peroxidase to form a visible product .
    • Results: This technique is used to detect specific proteins in a sample of tissue homogenate or extract .
  • Histological Staining

    • Application: It’s used as a histological stain for peroxidase activity .
    • Method: The compound reacts with peroxidase to form a visible insoluble product .
    • Results: This staining technique is used to visualize cells and tissue structures .
  • Electron Microscopy

    • Application: It’s used as a marker in immunochemistry, mostly at the electron microscope level .
    • Method: The compound is used as a chromogen to detect antigen-antibody complexes .
    • Results: This technique allows for high-resolution imaging of biological and inorganic specimens .
  • Light Microscopy

    • Application: It’s used as a marker in immunochemistry, mostly at the light microscope level .
    • Method: Similar to electron microscopy, it’s used as a chromogen to detect antigen-antibody complexes .
    • Results: This technique is used for the examination of small or thinly sliced sections of tissue under a microscope .
  • Fluorescence In Situ Hybridization (FISH)

    • Application: It’s used in FISH .
    • Method: The compound is used as a chromogen to detect specific features in DNA .
    • Results: This technique is used to detect and localize the presence or absence of specific DNA sequences on chromosomes .
  • Spectrophotometric Determination of Selenium

    • Application: It’s used for the spectrophotometric determination of selenium .
    • Method: The compound is used as a reagent in a colorimetric assay to detect selenium .
    • Results: This technique allows for the quantitative determination of selenium in a sample .
  • Study of Epithelial Cell Apoptosis

    • Application: It’s used in studying epithelial cell apoptosis in the event of early cataracts .
    • Method: The compound is used as a chromogen in immunohistochemical staining to visualize apoptotic cells .
    • Results: This technique provides insights into the cellular mechanisms of cataract formation .
  • Study of Autosomal Dominant Polycystic Kidney Disease (PKD)

    • Application: It’s used in immunohistochemistry protocols of autosomal dominant polycystic kidney disease (PKD) .
    • Method: The compound is used as a chromogen in immunohistochemical staining to visualize specific proteins associated with PKD .
    • Results: This technique provides insights into the pathogenesis of PKD .
  • Chromatography & Spectroscopy Reagents

    • Application: It’s used as a reagent in chromatography and spectroscopy .
    • Method: The compound is used as a chromogen in various analytical techniques .
    • Results: This technique allows for the separation and identification of compounds in a sample .
  • Spectrophotometric Determination of Selenium

    • Application: It’s used for the spectrophotometric determination of selenium .
    • Method: The compound is used as a reagent in a colorimetric assay to detect selenium .
    • Results: This technique allows for the quantitative determination of selenium in a sample .
  • UV/Vis Spectroscopy

    • Application: It’s suitable for UV/Vis spectroscopy .
    • Method: The compound is used as a chromogen in UV/Vis spectroscopy .
    • Results: This technique allows for the study of the absorption and intensity of light as a function of the wavelength of light .

Safety And Hazards

3,3’-Diaminobenzidine tetrahydrochloride hydrate is classified as harmful if swallowed, causes serious eye irritation, suspected of causing genetic defects, and may cause cancer . Safety precautions include washing hands after use, not eating, drinking, or smoking in work areas, and removing contaminated clothing and protective equipment before entering eating areas .

Future Directions

3,3’-Diaminobenzidine tetrahydrochloride hydrate is suitable for immunohistology staining procedures, western blotting, and FISH (fluorescence in situ hybridization). It is used in studying epithelial cell apoptosis in the event of early cataracts, and immunohistochemistry protocols of autosomal dominant polycystic kidney disease (PKD) .

properties

IUPAC Name

4-(3,4-diaminophenyl)benzene-1,2-diamine;hydrate;tetrahydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4.4ClH.H2O/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8;;;;;/h1-6H,13-16H2;4*1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWSCXIZIHILNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)N)N)N.O.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Diaminobenzidine tetrahydrochloride hydrate

CAS RN

868272-85-9
Record name 3,3-Diaminobenzidine tetrahydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
668
Citations
S Altarawneh, T İslamoğlu… - Environmental …, 2015 - ACS Publications
Benzimidazole-linked polymers (BILPs) are emerging candidates for gas storage and separation applications; however, their current synthetic methods offer limited control over textural …
Number of citations: 41 pubs.acs.org
A Handra-Luca - Journal of Clinical Pathology, 2019 - jcp.bmj.com
Solid and pseudopapillary neoplasms (SPNs) are rare tumours, their histogenesis is still a matter of debate. These tumours are reported to express CD-type proteins such as CD10, …
Number of citations: 5 jcp.bmj.com
IP Ayuso-Jimeno, P Ronchi, T Wang, CE Gallori… - Scientific Reports, 2022 - nature.com
Enzymes that facilitate the local deposition of electron dense reaction products have been widely used as labels in electron microscopy (EM) for the identification of synaptic contacts in …
Number of citations: 13 www.nature.com
S Berezowska, JA Galván - … of single molecules: methods and protocols, 2017 - Springer
Autophagy is a highly conserved cellular mechanism of “self digestion,” ensuring cellular homeostasis, and playing a role in many diseases including cancer. As a stress response …
Number of citations: 30 link.springer.com
M Abdus Salam - 2012 - ousar.lib.okayama-u.ac.jp
単位論文内容の要旨 Page 1 氏 名 MOHAMMADABDUS SALAM 授与した学位博士 専攻分野の名称学術 学位授与番号博甲第 4643号 学位授与の日付平成 24年 9月 27日 学位授与の要件 …
Number of citations: 0 ousar.lib.okayama-u.ac.jp
S Hellberg, JMU Silvola, M Kiugel, H Liljenbäck… - researchgate.net
18F-FEMPA was prepared according to the previous method1 with slight modifications. Nocarrier-added aqueous 18F-fluoride ion was produced by irradiation of a niobium-bodied …
Number of citations: 0 www.researchgate.net
SH De Paoli Lacerda, J Semberova, K Holada… - ACS …, 2011 - ACS Publications
Carbon nanotubes (CNTs) are known to potentiate arterial thrombosis in animal models, which raises serious safety issues concerning environmental or occupational exposure to CNTs …
Number of citations: 77 pubs.acs.org
S Berezowska, JA Galván - … of Single Molecules: Methods and Protocols, 2022 - Springer
Autophagy is a highly conserved cellular mechanism of “self-digestion,” ensuring cellular homeostasis and playing a role in many diseases including cancer. As a stress response …
Number of citations: 5 link.springer.com
JB Wojcik, K Desai, K Avraam, A Vandebroek… - bioRxiv, 2022 - biorxiv.org
Context An immunohistochemistry (IHC) assay developed to detect lymphocyte-activation gene 3 (LAG-3), a novel immune checkpoint inhibitor target, has demonstrated high analytical …
Number of citations: 2 www.biorxiv.org
M Goebel, A Stengel, L Wang, NWG Lambrecht… - Neuroscience …, 2009 - Elsevier
Nesfatin-1 is one of the peptide products of posttranslational processing of the nucleobindin-2 (NUCB2) gene, suggested to have physiological relevance to suppress food intake and …
Number of citations: 251 www.sciencedirect.com

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